molecular formula C10H12N2O4S2 B3005606 3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid CAS No. 408360-00-9

3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid

Cat. No. B3005606
CAS RN: 408360-00-9
M. Wt: 288.34
InChI Key: LWDFZAVDBWZJDQ-UHFFFAOYSA-N
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Description

Sulfanilic acid is an organic compound with the formula H3NC6H4SO3 . It is an off-white solid and a common building block in organic chemistry .


Synthesis Analysis

Sulfanilic acid can be produced by sulfonation of aniline with concentrated sulfuric acid . This process proceeds via phenylsulfamic acid, a zwitterion with a N-S bond .


Molecular Structure Analysis

The molecular formula of Sulfanilic acid is C6H7NO3S . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

As the compound readily forms diazo compounds, it is used to make dyes and sulfa drugs . This property is also used for the quantitative analysis of nitrate and nitrite ions by diazonium coupling reaction with N-(1-Naphthyl)ethylenediamine .


Physical And Chemical Properties Analysis

Sulfanilic acid has a molecular weight of 173.19 and a density of 1.485 . It has a melting point of 288 °C and is soluble in water (12.51 g/L) .

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of Antihypertensive Drugs

    Thiazolidine derivatives, including compounds similar to 3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid, have been explored for the synthesis of potential antihypertensive drugs. These compounds exhibit angiotensin-converting enzyme inhibitory action, which is crucial in managing hypertension (Ershov et al., 2014).

  • Development of Mesoionic Compounds and Spiro-β-Lactams

    Thiazolidine derivatives have been used to generate new mesoionic compounds and spiro-β-lactams. These compounds have potential applications in the development of pharmaceuticals (Cremonesi et al., 2004).

  • Antioxidant and Anticancer Properties

    Thiazolidine derivatives, including those derived from L-cysteine, have been studied for their biological activities as antioxidants and potential anticancer agents, particularly against breast cancer (2022).

  • Stability Studies in Aqueous Solutions

    The stability of thiazolidine-4-carboxylic acids, related to 3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid, has been investigated in aqueous solutions. This research is important for understanding the behavior of these compounds under different conditions (Belikov et al., 2005).

  • Involvement in Beer Flavor Stability

    Thiazolidine derivatives have been studied for their potential role in beer flavor stability. This includes understanding the binding behavior of beer-aging aldehydes to cysteine and bisulfite (Baert et al., 2015).

  • Synthesis of Benzylidene-Thiazolidine Compounds

    Research has been conducted on the synthesis of compounds with a 5-benzylidene-thiazolidine moiety, highlighting the versatility of thiazolidine derivatives in creating structurally diverse compounds (Kosma et al., 2012).

  • Antimicrobial and Antioxidant Activities

    Phenylsulfamoyl carboxylic acids derived from thiazolidine have been synthesized and tested for their antimicrobial and antioxidant activities, showing potential for therapeutic applications (Egbujor et al., 2019).

Future Directions

The wide use of Sulfanilic acid, especially in the production of dyes and sulfa drugs, suggests that it will continue to be an important compound in organic chemistry . Future research may focus on finding new applications and improving the synthesis process.

properties

IUPAC Name

3-(4-aminophenyl)sulfonyl-1,3-thiazolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S2/c11-7-1-3-8(4-2-7)18(15,16)12-5-6-17-9(12)10(13)14/h1-4,9H,5-6,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDFZAVDBWZJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid

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